![molecular formula C26H44O4 B580410 GZ4XQ0OBZ4 CAS No. 915038-27-6](/img/structure/B580410.png)
GZ4XQ0OBZ4
描述
Obeticholic acid I is a semi-synthetic bile acid derivative that acts as a potent agonist of the farnesoid X receptor. This compound is primarily used in the treatment of liver diseases, including primary biliary cholangitis and non-alcoholic steatohepatitis. It has shown significant promise due to its anti-inflammatory, anti-fibrotic, and hepato-protective properties .
科学研究应用
Obeticholic acid I has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study bile acid derivatives and their interactions with various receptors.
Biology: Investigated for its role in cellular processes, including metabolism and apoptosis.
Medicine: Extensively studied for its therapeutic potential in treating liver diseases, metabolic disorders, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals targeting liver diseases and metabolic syndromes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of obeticholic acid I involves the direct alkylation at the C-6 position of chenodeoxycholic acid. This process includes the use of alkylating agents under controlled conditions to ensure the formation of the desired product . Another method involves the hydrogenation of the double bond and reductive opening of the epoxide of intermediate compounds, followed by conversion into obeticholic acid I .
Industrial Production Methods: Industrial production of obeticholic acid I typically follows the synthetic routes mentioned above but on a larger scale. The process is optimized to increase yield, reduce costs, and ensure a good safety profile .
化学反应分析
Types of Reactions: Obeticholic acid I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
作用机制
Obeticholic acid I exerts its effects by activating the farnesoid X receptor, a nuclear receptor highly expressed in the
生物活性
Obeticholic acid (OCA), a semi-synthetic bile acid derivative, is primarily known for its role as a potent agonist of the farnesoid X receptor (FXR). This compound has gained significant attention in the treatment of primary biliary cholangitis (PBC), particularly for patients who do not respond adequately to the standard therapy with ursodeoxycholic acid (UDCA). This article explores the biological activities, mechanisms of action, clinical efficacy, and safety profile of OCA, supported by data tables and relevant case studies.
OCA acts primarily through FXR activation, which plays a crucial role in regulating bile acid homeostasis and liver metabolism. The activation of FXR leads to several biological effects:
- Reduction in Bile Acid Synthesis : FXR activation inhibits cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, thereby reducing overall bile acid levels .
- Increased Bile Acid Excretion : OCA enhances the expression of transporters like the bile salt export pump, facilitating bile acid flow from hepatocytes into bile .
- Anti-inflammatory Effects : OCA modulates inflammatory pathways by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines from liver sinusoidal endothelial cells and Kupffer cells .
- Antifibrotic Properties : By targeting fibrogenesis pathways, OCA may help mitigate liver fibrosis associated with cholestatic liver diseases .
Phase II and III Clinical Trials
OCA's efficacy has been evaluated through various clinical trials. Notably:
- Phase II Study : A randomized trial demonstrated that OCA significantly reduced alkaline phosphatase levels in PBC patients compared to placebo. Specifically, patients receiving 10 mg and 50 mg doses showed median reductions of 53.9% and 37.2%, respectively, versus only 0.8% in the placebo group (p < 0.0001) .
- Phase III Study : In a larger cohort, approximately 46% of patients treated with OCA achieved the primary endpoint of serum alkaline phosphatase levels below 1.67 times the upper limit of normal compared to only 10% in the placebo group (p < 0.001) .
Real-World Evidence
Recent studies have provided insights into OCA's effectiveness in real-world settings:
- A study involving 191 patients across multiple centers in Italy indicated that OCA was effective in over one-third of patients who were non-responders to UDCA. However, discontinuation due to side effects was noted in about one-third of patients with cirrhosis .
- Another analysis highlighted that long-term treatment with OCA led to significant improvements in event-free survival among PBC patients when compared to external control groups .
Safety Profile
OCA's safety profile has been a point of concern due to its association with adverse effects:
- Pruritus : This is the most common side effect reported, leading to discontinuation rates of up to 38% in higher dosing groups .
- Liver Function Tests : Monitoring is essential as elevations in liver enzymes can occur, especially in patients with advanced liver disease .
Data Tables
Study Type | Sample Size | Primary Endpoint Achieved (%) | Common Adverse Events |
---|---|---|---|
Phase II Trial | 59 | OCA 10 mg: 53.9%, Placebo: 0.8% | Pruritus (15% at 10 mg) |
Phase III Trial | ~150 | OCA: 46%, Placebo: 10% | Pruritus (up to 38%) |
Real-World Study | 191 | >33% effectiveness | Discontinuation due to side effects |
Case Studies
One notable case study involved a patient with PBC who had previously not responded to UDCA treatment. After initiating therapy with OCA, significant improvements were observed in liver function tests over a follow-up period of six months. The patient reported manageable side effects, primarily pruritus, which were addressed through dose adjustment and supportive care measures .
属性
IUPAC Name |
(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-XHCXGMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915038-27-6 | |
Record name | (3alpha,5beta,6beta,7alpha)-6-Ethyl-3,7-dihydroxycholan-24-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3.ALPHA.,5.BETA.,6.BETA.,7.ALPHA.)-6-ETHYL-3,7-DIHYDROXYCHOLAN-24-OIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ4XQ0OBZ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。